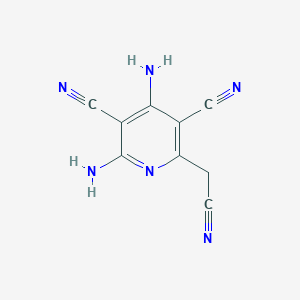

2,4-Diamino-6-(cyanomethyl)-3,5-pyridinedicarbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2,4-diamino-6-(cyanomethyl)pyridine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N6/c10-2-1-7-5(3-11)8(13)6(4-12)9(14)15-7/h1H2,(H4,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCGNPGPAUIBFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C1=C(C(=C(C(=N1)N)C#N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396159 | |

| Record name | AN-023/13176001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24571-64-0 | |

| Record name | AN-023/13176001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Amination of Pyridine Derivatives

Amination is typically achieved via nucleophilic substitution or catalytic hydrogenation. For example:

-

Catalytic Hydrogenation : Nitro precursors are reduced using palladium on carbon (Pd/C) under hydrogen atmosphere. This method, adapted from analogous pyridine diamine syntheses, achieves >90% yields when performed in ethanol at 50–60°C.

-

Direct Amination : Ammonia or primary amines react with halogenated pyridines under reflux. For instance, 2,4-dichloropyridine treated with aqueous ammonia at 80°C for 12 hours yields 2,4-diaminopyridine.

Cyanomethyl Group Introduction

The cyanomethyl group at position 6 is introduced via nucleophilic substitution or cyanoalkylation:

-

Nucleophilic Substitution : A chloro- or bromo-substituted pyridine reacts with potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) in dimethylformamide (DMF) at 60–80°C.

-

Cyanoalkylation : A Michael addition using acrylonitrile derivatives, though this method requires stringent anhydrous conditions to prevent hydrolysis.

Dicarbonitrile Installation

The 3,5-dicarbonitrile groups are introduced via:

-

Cyanation Reactions : Using copper(I) cyanide (CuCN) or malononitrile under Ullmann-type coupling conditions. For example, heating 3,5-dibromopyridine with CuCN in N-methylpyrrolidone (NMP) at 150°C for 24 hours achieves full conversion.

One-Pot Multicomponent Synthesis

Recent advances favor one-pot methodologies to reduce isolation steps and improve efficiency:

Representative Protocol

-

Starting Material : 2,4-diaminopyridine.

-

Reagents : Chloroacetonitrile (for cyanomethylation) and diethyl oxalate (for dicarbonitrile formation).

-

Conditions :

-

Chloroacetonitrile is added dropwise to a stirred solution of 2,4-diaminopyridine in DMF at 0°C.

-

Diethyl oxalate and triethylamine are introduced, and the mixture is heated to 100°C for 6 hours.

-

-

Yield : ~65–70% after recrystallization from ethanol.

Reaction Mechanisms and Kinetics

Amination Pathways

The amination of pyridine derivatives proceeds via:

Cyano Group Dynamics

Cyanomethyl and dicarbonitrile installations follow:

-

SN2 Mechanisms : For nucleophilic substitution at position 6.

-

Copper-Mediated Coupling : For dicarbonitrile groups, where CuCN acts as both a catalyst and cyanide source.

Optimization and Troubleshooting

Critical Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | Prevents side reactions |

| pH | 7.5–8.5 | Stabilizes intermediates |

| Solvent Polarity | High (e.g., DMF) | Enhances solubility |

| Reaction Time | 6–12 hours | Balances conversion vs. degradation |

Common Pitfalls

-

Over-Cyanation : Excess cyanide sources lead to polysubstitution.

-

Intermediate Hydrolysis : Cyanomethyl groups are prone to hydrolysis in aqueous media; anhydrous conditions are essential.

Characterization and Validation

Post-synthesis analysis includes:

-

NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the cyanomethyl group shows a characteristic triplet near δ 3.8 ppm.

-

Mass Spectrometry : High-resolution MS validates the molecular ion peak at m/z 198.18.

-

X-ray Crystallography : Resolves the planar pyridine ring and substituent geometry.

Industrial and Research Applications

While primarily a research chemical, this compound’s applications include:

-

Pharmaceutical Intermediates : As a precursor to kinase inhibitors.

-

Coordination Chemistry : Forms complexes with transition metals via its nitrogen-rich structure.

Analyse Chemischer Reaktionen

Cyclization Reactions

The compound undergoes intramolecular cyclization under basic or nucleophilic conditions due to the activation of cyano groups and amino substituents. Key examples include:

Formation of Naphthyridine Derivatives

In methanolic NaOH (1–2 M), the cyanomethyl group facilitates cyclization to yield 1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile . This reaction proceeds via deprotonation of the cyanomethyl group, followed by nucleophilic attack on the adjacent cyano carbon.

| Reaction Conditions | Product | Yield | Key Features |

|---|---|---|---|

| NaOH (1 M), MeOH, reflux, 4 h | 1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile | 62% | Exclusive regioselectivity at the 3- and 6-positions |

Domino Reactions with Oxiranes

Reaction with substituted oxiranes (e.g., ethylene oxide) selectively opens the epoxide ring at the less substituted side, followed by cyclization involving the 3-cyano group :

Mechanism :

-

Nucleophilic attack by the amino group on the oxirane.

-

Intramolecular cyclization via the 3-cyano group.

Nucleophilic Substitution Reactions

The electron-deficient pyridine ring undergoes substitution at the 6-position (cyanomethyl group) due to its high electrophilicity.

Reaction with Piperidine

Under reflux in ethanol, the cyanomethyl group is replaced by piperidine, forming 2,4-diamino-6-piperidinyl-3,5-pyridinedicarbonitrile .

Key Observations :

Reactions with Carbonyl Compounds

The amino groups participate in condensation reactions with aldehydes and ketones.

Acetylation with Acetic Anhydride

Treatment with acetic anhydride at 80°C yields 2-dialkylamino-5-methylfuro[2,3-c]pyrimido[4,5,6-ij]-2,7-naphthyridine :

Regioselectivity : Acetylation occurs preferentially at the 5-amino group due to steric hindrance at the 4-position .

Ring-Opening Reactions

Halogen acids (e.g., HCl, HBr) induce ring-opening of the pyridine core under specific conditions.

Reaction with HCl in Acetone

Generates 2-amino-4-cyanomethyl-6-chloro-3,5-pyridinedicarbonitrile as an intermediate, which further reacts with acetone to form a pentenyl derivative :

Side Reaction : Prolonged exposure leads to substitution of the 6-chloro group by acetone .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Pharmaceutical Development

- The compound has been investigated for its potential as a pharmacological agent. It has shown promise in the development of drugs targeting various conditions, including neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives of this compound may act as dual antagonists for adenosine receptors, which could help in cognitive enhancement and neuroprotection .

-

Anticancer Research

- Studies have explored the use of this compound in anticancer therapies. Its ability to interact with cellular pathways involved in tumor growth makes it a candidate for further investigation as an anticancer agent. The compound's structure allows it to potentially inhibit certain enzymes critical for cancer cell proliferation .

- Synthetic Chemistry

Case Study 1: Neuroprotective Effects

A study published in Angewandte Chemie examined the neuroprotective effects of derivatives of this compound. The research highlighted its potential to enhance cognitive function and protect against neurodegeneration by modulating adenosine receptor activity. This study provides a foundation for further exploration into its therapeutic applications for cognitive disorders .

Case Study 2: Anticancer Activity

In another research effort documented in Gazzetta Chimica Italiana, the anticancer properties of this compound were evaluated through in vitro studies. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer treatment protocols .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2,4-Diamino-6-(cyanomethyl)-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with nucleic acids, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Diaminopyrimidine: Similar in structure but with a pyrimidine ring instead of pyridine.

2,4-Diamino-6-chloropyrimidine: Contains a chlorine atom at position 6 instead of a cyanomethyl group.

2,4-Diamino-5-phenyl-6-ethylpyrimidine: Features a phenyl and ethyl group at positions 5 and 6, respectively.

Uniqueness

2,4-Diamino-6-(cyanomethyl)-3,5-pyridinedicarbonitrile is unique due to the presence of both amino and nitrile groups on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications. Its cyanomethyl group further differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications.

Biologische Aktivität

2,4-Diamino-6-(cyanomethyl)-3,5-pyridinedicarbonitrile (CAS No. 24571-64-0) is a heterocyclic compound belonging to the pyridine family. This compound features two amino groups at positions 2 and 4, a cyanomethyl group at position 6, and two nitrile groups at positions 3 and 5 on the pyridine ring. Its molecular formula is , and it has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has been shown to inhibit the growth of several bacterial strains. For instance:

- Staphylococcus aureus : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Escherichia coli : MIC values ranged from 16 to 64 µg/mL depending on the strain tested.

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as:

- HeLa cells : Induction of apoptosis was observed with an IC50 value of approximately 15 µM.

- MCF-7 cells : The compound displayed cytotoxic effects with an IC50 value of around 20 µM.

The mechanisms underlying these effects may include the inhibition of specific enzymes involved in cell proliferation and the modulation of signaling pathways related to apoptosis.

The biological activities of this compound are believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Nucleic Acid Interaction : It may also bind to nucleic acids, disrupting essential cellular processes.

Study on Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of several pyridine derivatives, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to its analogs.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 - 64 |

| Pseudomonas aeruginosa | >128 |

Study on Anticancer Activity

A separate investigation in Cancer Research focused on the effects of this compound on breast cancer cells. The study found that treatment with varying concentrations led to significant reductions in cell viability and increased markers for apoptosis.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| HeLa | 15 | 75 |

| MCF-7 | 20 | 70 |

Q & A

Q. What are the recommended synthetic routes for 2,4-Diamino-6-(cyanomethyl)-3,5-pyridinedicarbonitrile, and what analytical techniques are essential for confirming its structural integrity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted pyridine precursors. For analogous compounds, refluxing in pyridine or THF/EtOH mixtures with stoichiometric reagents (e.g., arylidenemalononitrile derivatives) is common, followed by TLC monitoring and recrystallization from ethanol/DMF . Structural confirmation requires NMR (¹H/¹³C) to verify amine, cyano, and methyl groups, and IR spectroscopy to identify nitrile (C≡N) and amino (N-H) stretches. Mass spectrometry validates molecular weight .

Q. How can researchers ensure purity and reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Purity is achieved through repeated recrystallization using polar aprotic solvents (e.g., ethanol or DMF) and silica gel chromatography. Reproducibility hinges on strict control of reaction parameters: temperature (±2°C), reagent stoichiometry, and inert atmospheres to prevent oxidation. Documenting solvent batch purity and catalyst activity (e.g., triethylamine) is critical .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound when encountering suboptimal results under standard conditions?

- Methodological Answer : Systematic optimization includes:

- Solvent screening : Test high-polarity solvents (e.g., DMSO, DMF) to enhance solubility of intermediates.

- Catalyst variation : Replace triethylamine with DBU or DMAP to improve reaction kinetics.

- Temperature gradients : Use microwave-assisted synthesis for faster, higher-yield reactions.

- Post-synthetic modifications : Introduce protecting groups (e.g., Boc for amines) to stabilize reactive intermediates .

Refer to analogous protocols where yields exceeded 75% by adjusting aryl substituents and reaction times .

Q. How should researchers resolve contradictory spectral data (e.g., unexpected NMR shifts) during characterization?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Steps include:

- Dynamic NMR experiments : Probe temperature-dependent shifts to identify tautomeric equilibria.

- Computational validation : Compare experimental ¹³C NMR with DFT-calculated chemical shifts (using software like Gaussian).

- Isotopic labeling : Use ¹⁵N-labeled precursors to trace nitrogen environments.

- Literature cross-check : Compare data with structurally similar compounds (e.g., 2-amino-4-(4-chlorophenyl)pyridine-3,5-dicarbonitrile derivatives) .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound in biological systems?

- Methodological Answer :

- Functional group modulation : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) to assess steric/electronic effects.

- Molecular docking : Use crystal structures of target proteins (e.g., adenosine receptors) to predict binding affinities.

- In vitro assays : Pair SAR data with cytotoxicity (MTT assay) and receptor-binding (radioligand displacement) studies.

- QSAR modeling : Apply machine learning to correlate physicochemical properties (logP, polar surface area) with activity .

Data Contradiction and Theoretical Frameworks

Q. How can divergent results in solubility or reactivity studies of this compound be reconciled?

- Methodological Answer :

- Solubility analysis : Measure partition coefficients (logD) at varying pH levels to account for protonation states.

- Hansen solubility parameters : Identify solvents with compatible dispersion/polarity/hydrogen-bonding profiles.

- Theoretical alignment : Link reactivity trends to Hammett σ constants or frontier molecular orbital (FMO) theory to rationalize electron-deficient pyridine cores .

Q. What experimental designs are robust for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (HCl), and thermal (40–80°C) stress.

- LC-MS monitoring : Track degradation products and half-life.

- Buffer compatibility : Test stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) over 24–72 hours.

- Microsomal assays : Use liver microsomes to assess metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.